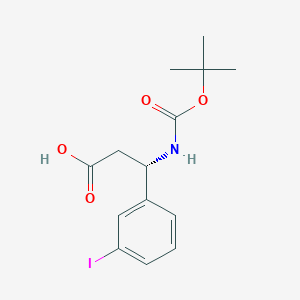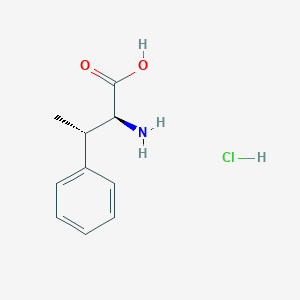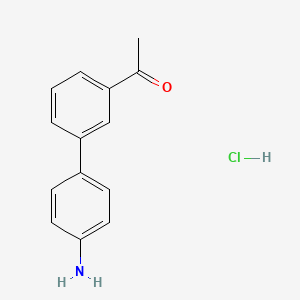
Aswmedchem H41978
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex chemical compounds are synthesized and analyzed to understand their potential applications in various fields, including materials science, pharmaceuticals, and biotechnology. The synthesis of a new compound involves combining specific reactants under controlled conditions to form the desired product. The analysis of its molecular structure, chemical reactions, and properties is crucial for determining its utility.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, where each step must be carefully optimized to achieve high yield and purity. Techniques like solid-phase synthesis, combinatorial chemistry, and automated synthesis are often employed to expedite the process and discover novel compounds efficiently (Wu & Schultz, 2009).
Molecular Structure Analysis
Determining the molecular structure of a compound is essential for understanding its chemical behavior and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are utilized to elucidate the arrangement of atoms within the molecule and to identify functional groups and bonding patterns (Beck et al., 1992).
Chemical Reactions and Properties
The reactivity of a compound is governed by its molecular structure. Understanding the chemical reactions it can undergo, including substitution, addition, elimination, and rearrangement reactions, is crucial for its functionalization and application. The compound's properties, such as solubility, stability, and reactivity, are directly influenced by its chemical structure and the nature of its constituent atoms and bonds (Whitesides et al., 1995).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, density, and refractive index, are important for its characterization and application. These properties are determined through various analytical techniques and are essential for predicting the behavior of the compound under different physical conditions (Bi et al., 2001).
Chemical Properties Analysis
The chemical properties of a compound, such as acidity, basicity, redox potential, and reactivity towards different reagents, are crucial for its application in synthesis, catalysis, and as a functional material. These properties can be tailored through molecular design and synthesis strategies to create compounds with desired functionalities and applications (Ohlmeyer et al., 1993).
Wissenschaftliche Forschungsanwendungen
Translational Research and Nursing Science
Translational research bridges basic scientific research and clinical applications. It's a key area in healthcare science, driving progress towards new discoveries about health and disease. This type of research is critical for the clinical application of new compounds like "Aswmedchem H41978" (Grady, 2010).
Nanomedicine in Clinical Applications
Nanomedicine, the application of nanotechnology in medicine, involves using nanoscale materials for diagnosing and treating diseases. This field is relevant for the development and application of novel compounds, potentially including "Aswmedchem H41978" (Min et al., 2015).
Drug Discovery and Integration of Data
The integration of structure and bioactivity data is crucial in drug research. Platforms like Chemistry Connect, which merges compound, assay, and target relationships, are essential for understanding the potential applications of new compounds (Muresan et al., 2011).
Clinical Stem Cell Research
Clinician-scientists in stem cell research provide insights into the translation of basic research to clinical trials. This approach is relevant for understanding the potential clinical applications of novel compounds in regenerative medicine (Wilson-Kovacs & Hauskeller, 2012).
Zukünftige Richtungen
ASW MedChem continues to develop technology that brings value to their customers in various industries . They accelerate drug and chemical development programs to commercialization through the use of their ever-increasing manufacturing capabilities . This suggests that they will continue to innovate and expand their product portfolio in the future .
Eigenschaften
IUPAC Name |
(3S)-3-(3-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWPVCILRGJQHW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![2-(4-Butoxyphenyl)-4-(4-(2,3-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2488299.png)
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)